molecular formula C16H18N2O2 B14498828 3-(Dimethylamino)phenyl methyl(phenyl)carbamate CAS No. 62899-59-6

3-(Dimethylamino)phenyl methyl(phenyl)carbamate

Cat. No.: B14498828
CAS No.: 62899-59-6
M. Wt: 270.33 g/mol
InChI Key: JICHZKMYCWGXGU-UHFFFAOYSA-N
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Description

3-(Dimethylamino)phenyl methyl(phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and organic synthesis. This particular compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a methyl(phenyl)carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)phenyl methyl(phenyl)carbamate typically involves the reaction of 3-(dimethylamino)phenol with methyl(phenyl)carbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent quality of the product and allows for large-scale production. The use of catalysts, such as indium triflate, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)phenyl methyl(phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)phenyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylamino)phenyl methylcarbamate
  • 3-(Dimethylamino)phenyl ethylcarbamate
  • 3-(Dimethylamino)phenyl isopropylcarbamate

Uniqueness

3-(Dimethylamino)phenyl methyl(phenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns, stability, and enzyme inhibition profiles .

Properties

CAS No.

62899-59-6

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

[3-(dimethylamino)phenyl] N-methyl-N-phenylcarbamate

InChI

InChI=1S/C16H18N2O2/c1-17(2)14-10-7-11-15(12-14)20-16(19)18(3)13-8-5-4-6-9-13/h4-12H,1-3H3

InChI Key

JICHZKMYCWGXGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC=C1)OC(=O)N(C)C2=CC=CC=C2

Origin of Product

United States

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